molecular formula C17H19F2N3O B6445739 2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549018-36-0

2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6445739
CAS No.: 2549018-36-0
M. Wt: 319.35 g/mol
InChI Key: HGBGZPWLVUMKCV-UHFFFAOYSA-N
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Description

2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine, or 2-DFPMP, is a heterocyclic compound that has been used in a variety of research applications. This compound has been studied for its potential to act as an antioxidant, an anti-inflammatory agent, and an inhibitor of protein tyrosine phosphatases. Its structure and properties have been studied in detail, allowing researchers to better understand its applications and limitations.

Scientific Research Applications

2-DFPMP has been studied for its potential to act as an antioxidant, an anti-inflammatory agent, and an inhibitor of protein tyrosine phosphatases. It has been studied in cell culture and animal models for its potential to reduce inflammation, oxidative stress, and DNA damage. It has also been studied for its potential to inhibit the growth of cancer cells and its potential to protect against neurodegenerative diseases. Additionally, it has been studied for its potential to modulate the immune system and its potential to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 2-DFPMP is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species, reducing oxidative stress and inflammation. It is also believed to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth, differentiation, and apoptosis. Additionally, it is believed to modulate the immune system by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects
2-DFPMP has been studied for its potential to reduce inflammation, oxidative stress, and DNA damage. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. Additionally, it has been shown to reduce the levels of reactive oxygen species and to protect against DNA damage.

Advantages and Limitations for Lab Experiments

2-DFPMP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. Additionally, it has been shown to be safe and non-toxic in animal studies. However, it is important to note that the effects of 2-DFPMP may vary depending on the experimental conditions and the cell type being studied.

Future Directions

There are several potential future directions for research on 2-DFPMP. These include further studies of its antioxidant, anti-inflammatory, and protein tyrosine phosphatase inhibitory activities. Additionally, further studies are needed to better understand its effects on the immune system and its potential to modulate the activity of certain enzymes. Additionally, further studies are needed to determine its potential to protect against neurodegenerative diseases and its potential to inhibit the growth of cancer cells. Finally, further studies are needed to better understand the mechanism of action of 2-DFPMP and its potential therapeutic applications.

Synthesis Methods

2-DFPMP can be synthesized by a variety of methods, including a two-step synthesis, a three-step synthesis, and a one-pot synthesis. The two-step synthesis involves the reaction of 3,4-difluorophenylmethanol with piperidine and subsequent reaction of the resulting product with pyrazine-2-carboxylic acid. The three-step synthesis involves the reaction of 3,4-difluorophenylmethanol with piperidine, followed by the reaction of the resulting product with pyrazine-2-carboxylic acid, and finally the reaction of the resulting product with methoxyamine hydrochloride. The one-pot synthesis involves the reaction of 3,4-difluorophenylmethanol, piperidine, pyrazine-2-carboxylic acid, and methoxyamine hydrochloride in a single reaction.

Safety and Hazards

Understanding the safety and hazards associated with a compound is crucial for handling it properly and minimizing risks. The compound may cause serious eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

2-[[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c18-15-2-1-14(9-16(15)19)11-22-7-3-13(4-8-22)12-23-17-10-20-5-6-21-17/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBGZPWLVUMKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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